Lactacystin

Proteasome inhibition Cancer biology Apoptosis

Lactacystin (CAS 133343-34-7) is a natural product derived from Streptomyces that acts as the prototypical, cell-permeable, and irreversible inhibitor of the 20S proteasome. Its unique mechanism involves covalent modification of the N-terminal threonine residue in the catalytic β5-subunit, leading to potent inhibition of the proteasome's chymotrypsin-like and trypsin-like activities.

Molecular Formula C15H24N2O7S
Molecular Weight 376.4 g/mol
CAS No. 133343-34-7
Cat. No. B1674225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactacystin
CAS133343-34-7
SynonymsLactacystin
Molecular FormulaC15H24N2O7S
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC1C(C(NC1=O)(C(C(C)C)O)C(=O)SCC(C(=O)O)NC(=O)C)O
InChIInChI=1S/C15H24N2O7S/c1-6(2)10(19)15(11(20)7(3)12(21)17-15)14(24)25-5-9(13(22)23)16-8(4)18/h6-7,9-11,19-20H,5H2,1-4H3,(H,16,18)(H,17,21)(H,22,23)/t7-,9+,10+,11+,15-/m1/s1
InChIKeyDAQAKHDKYAWHCG-RWTHQLGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lactacystin (CAS 133343-34-7): A First-in-Class, Irreversible 20S Proteasome Inhibitor for Mechanistic Studies and Disease Modeling


Lactacystin (CAS 133343-34-7) is a natural product derived from Streptomyces that acts as the prototypical, cell-permeable, and irreversible inhibitor of the 20S proteasome [1]. Its unique mechanism involves covalent modification of the N-terminal threonine residue in the catalytic β5-subunit, leading to potent inhibition of the proteasome's chymotrypsin-like and trypsin-like activities [1]. First reported in 1991 [2], lactacystin is the first proteasome inhibitor discovered and remains a critical tool compound for fundamental research into the ubiquitin-proteasome system (UPS) and for creating robust models of Parkinson's disease [3].

Why Generic Proteasome Inhibitors Cannot Substitute for Lactacystin: A Critical Analysis of Functional Specificity and Experimental Limitations


The use of a specific proteasome inhibitor is a critical experimental decision, as 'in-class' compounds exhibit stark differences in potency, reversibility, metabolic stability, and off-target profiles that directly impact data interpretation. Substituting lactacystin with a peptide aldehyde like MG-132, for instance, introduces a reversible inhibitor with distinct off-target effects (e.g., calpain inhibition) and poor metabolic stability in primary cell models like human hepatocytes [1]. Similarly, the epoxyketone epoxomicin, while irreversible, is also rapidly metabolized by CYP3A enzymes, limiting its utility in certain cell types [1]. Conversely, the clinically used boronic acid bortezomib, though metabolically stable, has a distinct and narrower subunit selectivity profile and is not suitable for all experimental contexts, particularly given lactacystin's established and specific utility in creating in vivo models of Parkinson's disease [2]. Therefore, the choice of inhibitor must be dictated by the specific requirements of the assay, not by generic classification.

Quantitative Differentiation of Lactacystin: A Comparative Evidence Guide for Scientific Procurement


Comparative Potency and Mechanism: Irreversible Lactacystin vs. Reversible MG-132

Lactacystin demonstrates significantly higher potency in cellular assays compared to the peptide aldehyde MG-132, which is only effective at much higher concentrations. In a study on Entamoeba histolytica, lactacystin was the most potent inhibitor, while MG-132 showed an inhibitory effect only at higher concentrations [1]. This difference is likely due to lactacystin's irreversible binding mechanism, which provides sustained proteasome inhibition, whereas MG-132 is a reversible inhibitor [2].

Proteasome inhibition Cancer biology Apoptosis

Subunit Selectivity and Irreversibility: Lactacystin's Unique Covalent Binding Profile

Lactacystin's mechanism is characterized by irreversible covalent modification of the N-terminal threonine in the catalytic β-subunits of the 20S proteasome, primarily the β5 subunit responsible for chymotrypsin-like activity [1]. This contrasts with reversible inhibitors like MG-132 and bortezomib, which bind non-covalently. Furthermore, while lactacystin modifies multiple catalytic β-subunits, it does so at different rates, a unique kinetic profile [2]. This irreversible binding ensures sustained inhibition of proteasome-dependent degradation pathways, which is not achievable with reversible compounds.

Proteasome biology Enzyme mechanism Selectivity

Metabolic Stability: Superiority of Lactacystin over Epoxomicin and MG-132 in CYP3A-Expressing Systems

In primary human hepatocytes, a model with high metabolic capacity, epoxomicin and MG-132 are rapidly metabolized by CYP3A enzymes, rendering them ineffective. In contrast, lactacystin is much more stable metabolically in human liver microsomes and hepatocyte cultures [1]. This differential metabolic stability is a critical factor for experimental design, as it dictates whether a proteasome inhibitor can be used in specific cell types or co-culture models. Bortezomib also exhibits good metabolic stability in this system [1].

Drug metabolism Hepatocyte biology CYP3A

In Vivo Neurotoxicity and Disease Modeling: Lactacystin as a Gold Standard for Parkinson's Disease Research

Lactacystin is uniquely validated for creating robust in vivo models of Parkinson's disease (PD) through its direct, localized inhibition of the proteasome in the nigrostriatal pathway. This is a specific application not widely established for other common research proteasome inhibitors like MG-132 or epoxomicin [1]. Microinjection of lactacystin into the substantia nigra or striatum of mice and rats induces a PD-like motor phenotype and dopaminergic neuron loss 5-7 days post-injection, providing a reliable platform for testing neuroprotective therapies . This model has been further validated in minipigs, demonstrating translatability to large animal systems [2].

Parkinson's disease Neurodegeneration In vivo models

Potency Against Plasmodium falciparum: A Clear Distinction from Highly Potent Antimalarials

In a comprehensive study of proteasome inhibitors against various Plasmodium falciparum strains, lactacystin exhibits comparatively weak antimalarial activity, with IC50 values in the micromolar range. This is in stark contrast to the high potency of the epoxyketone inhibitor epoxomicin, which has IC50 values in the low nanomolar range [1]. This significant quantitative difference defines the specific utility of each compound: epoxomicin is a potent antimalarial lead, while lactacystin's low potency against Plasmodium makes it a less suitable tool for this specific parasitic target, but reinforces its utility as a more selective tool for mammalian proteasome studies.

Antimalarial research Parasitology Drug discovery

Strategic Procurement Guidance: Optimized Research and Industrial Application Scenarios for Lactacystin


Fundamental Proteasome and Ubiquitin Biology Research

Lactacystin is the ideal tool for studies requiring sustained, irreversible inhibition of the 20S proteasome to investigate protein degradation, cell cycle progression, and apoptosis. Its well-characterized mechanism of covalently modifying the catalytic β-subunits provides a durable blockade that is essential for observing downstream effects like neurite outgrowth in Neuro-2a cells [1]. This makes it superior to reversible inhibitors like MG-132 for long-term assays or for establishing robust, stable phenotypes [2].

In Vivo Modeling of Parkinson's Disease

Lactacystin is uniquely validated for creating reproducible animal models of Parkinson's disease (PD) [1]. Its direct stereotaxic injection into the nigrostriatal pathway of rodents or minipigs reliably induces dopaminergic neurodegeneration and motor deficits, providing a robust and translationally relevant platform for evaluating novel neuroprotective therapies and studying disease mechanisms [REFS-1, REFS-2].

Studies of Antigen Presentation and MHC Class I Pathways

Lactacystin is a powerful tool for dissecting the role of the proteasome in antigen processing. It has been demonstrated to block the presentation of a model protein, ovalbumin, by MHC Class I molecules, without affecting the presentation of the pre-processed peptide epitope [1]. This specific application stems from its irreversible inhibition of multiple proteasome β-subunits, leading to a comprehensive blockade of protein breakdown required for generating antigenic peptides [1].

Hepatocyte and CYP3A-Expressing Cell Culture Studies

In contrast to epoxomicin and MG-132, which are rapidly metabolized and inactivated by CYP3A enzymes, lactacystin exhibits significantly greater metabolic stability in primary human hepatocytes [1]. This makes lactacystin a more reliable choice for investigating proteasome function in liver-derived cell lines, primary hepatocyte cultures, or any experimental system with high constitutive or induced CYP3A activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lactacystin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.